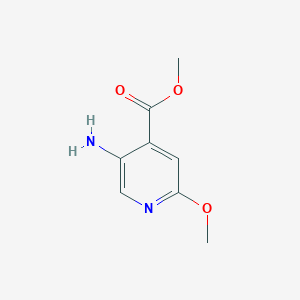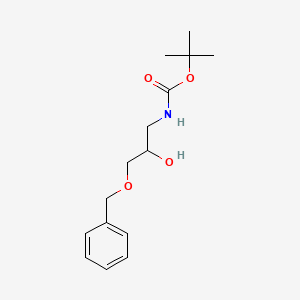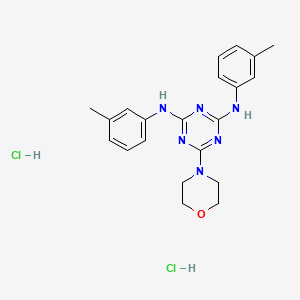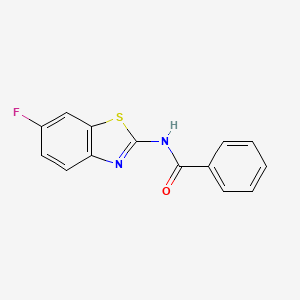![molecular formula C13H11ClN4O B3001327 N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1706415-15-7](/img/structure/B3001327.png)
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a useful research compound. Its molecular formula is C13H11ClN4O and its molecular weight is 274.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, also known as N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide, is a heterocyclic pyrimidine derivative . Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , anti-inflammatory , and antimalarial effects.
Mode of Action
Pyrimidine derivatives have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . The interaction with these targets can lead to various changes in cellular processes, potentially contributing to the compound’s biological activities.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, inflammation, and immune response, among others .
Pharmacokinetics
It is noted that all the potent compounds from a series of pyrrolo[2,3-d]pyrimidine derivatives have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
Given the broad spectrum of biological activities associated with pyrimidine derivatives, it is likely that the compound’s action results in various effects at the molecular and cellular level, potentially contributing to its biological activities .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-10-2-1-3-11(4-10)17-13(19)18-6-9-5-15-8-16-12(9)7-18/h1-5,8H,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEYPWJETDZWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)



![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)
